An In-depth Technical Guide to 2-(3-Pyrrolidinophenyl)-1,3-dioxolane: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(3-Pyrrolidinophenyl)-1,3-dioxolane: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-(3-Pyrrolidinophenyl)-1,3-dioxolane, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous structures and established chemical principles to detail its chemical structure, plausible synthetic routes, and predicted physicochemical properties. Furthermore, this guide explores its potential as a valuable building block in the design of novel therapeutic agents, supported by detailed, field-proven experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: Unveiling a Scaffold of Interest
The convergence of a pyrrolidine ring, a phenyl group, and a 1,3-dioxolane moiety within a single molecular framework presents a compelling scaffold for the exploration of new chemical space in drug discovery. The pyrrolidine nucleus is a ubiquitous feature in a vast array of biologically active natural products and synthetic drugs, often imparting favorable pharmacokinetic properties. The 1,3-dioxolane group, a cyclic acetal, serves as a versatile protecting group for aldehydes and ketones, and can also influence a molecule's solubility and metabolic stability. The strategic combination of these functionalities in 2-(3-Pyrrolidinophenyl)-1,3-dioxolane suggests its potential as a key intermediate for the synthesis of novel compounds with diverse pharmacological activities.
Chemical Structure and Nomenclature
The chemical structure of 2-(3-Pyrrolidinophenyl)-1,3-dioxolane consists of a central phenyl ring substituted at the 3-position with a pyrrolidine ring. At the 1-position of the phenyl ring is a 1,3-dioxolane ring.
Systematic IUPAC Name: 2-(3-(Pyrrolidin-1-yl)phenyl)-1,3-dioxolane
Key Structural Features:
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Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom.
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Phenyl Ring: An aromatic hydrocarbon ring.
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1,3-Dioxolane Ring: A five-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3.
Caption: Chemical structure of 2-(3-Pyrrolidinophenyl)-1,3-dioxolane.
Synthesis and Mechanistic Insights
A plausible and efficient synthesis of 2-(3-Pyrrolidinophenyl)-1,3-dioxolane can be envisioned through a two-step process starting from 3-bromobenzaldehyde. This strategy leverages the protective nature of the dioxolane group to facilitate the subsequent nucleophilic aromatic substitution with pyrrolidine.
Synthetic Pathway
Caption: Proposed two-step synthesis of 2-(3-Pyrrolidinophenyl)-1,3-dioxolane.
Step 1: Protection of the Aldehyde (Acetalization)
The initial step involves the protection of the aldehyde functionality of 3-bromobenzaldehyde as a 1,3-dioxolane. This is a classic acid-catalyzed acetalization reaction.[1][2]
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen by the acid catalyst (e.g., p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of a stable five-membered cyclic acetal. The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product by continuously removing the water byproduct.[1][2]
Step 2: Buchwald-Hartwig Amination
With the reactive aldehyde group protected, the subsequent step involves a palladium-catalyzed Buchwald-Hartwig amination to introduce the pyrrolidine ring. This cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl bromide (2-(3-bromophenyl)-1,3-dioxolane) to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes coordination with the pyrrolidine. A base, such as sodium tert-butoxide, facilitates the deprotonation of the coordinated amine, leading to the formation of a palladium-amido complex. Finally, reductive elimination from this complex yields the desired product, 2-(3-Pyrrolidinophenyl)-1,3-dioxolane, and regenerates the Pd(0) catalyst.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-(3-Pyrrolidinophenyl)-1,3-dioxolane, extrapolated from data on structurally similar compounds such as 2-phenyl-1,3-dioxolane and related pyrrolidine derivatives.[3][4]
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₃H₁₇NO₂ | Based on chemical structure. |
| Molecular Weight | 219.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil/low melting solid | Similar to 2-phenyl-1,3-dioxolane.[3] |
| Boiling Point | > 250 °C (at atmospheric pressure) | Expected to be higher than 2-phenyl-1,3-dioxolane (80 °C at 0.3 mmHg) due to the addition of the pyrrolidine group.[3] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene). Sparingly soluble in water. | The dioxolane and pyrrolidine moieties will contribute to some polarity, but the overall molecule is largely nonpolar. |
| LogP | ~2.5 - 3.5 | Estimated based on the lipophilicity of the phenyl and pyrrolidine groups. |
| pKa (of pyrrolidinium) | ~10-11 | The pyrrolidine nitrogen is basic and will be protonated under acidic conditions. |
Potential Applications in Drug Development
The unique structural amalgamation in 2-(3-Pyrrolidinophenyl)-1,3-dioxolane makes it a promising scaffold for the development of novel therapeutic agents.
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Central Nervous System (CNS) Agents: The pyrrolidinophenyl moiety is a common feature in many CNS-active compounds, including antidepressants, antipsychotics, and cognitive enhancers. The ability of the pyrrolidine nitrogen to be protonated at physiological pH can be crucial for interactions with biological targets.
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Enzyme Inhibitors: The rigid, three-dimensional structure of the molecule can serve as a template for designing specific enzyme inhibitors. The pyrrolidine ring can engage in hydrogen bonding or ionic interactions within an active site, while the phenyl and dioxolane groups can occupy hydrophobic pockets.
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Receptor Ligands: The aromatic ring and the basic nitrogen are key pharmacophoric features for interaction with a variety of G-protein coupled receptors (GPCRs) and ion channels.
The dioxolane group, while primarily a protecting group in the synthesis, can be deprotected in later stages to reveal the reactive aldehyde. This aldehyde can then be used for further chemical modifications, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, to generate a diverse library of compounds for biological screening.
Detailed Experimental Protocols
Synthesis of 2-(3-Bromophenyl)-1,3-dioxolane
Materials:
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3-Bromobenzaldehyde
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Ethylene glycol
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p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq).
-
Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-(3-bromophenyl)-1,3-dioxolane.[5]
Synthesis of 2-(3-Pyrrolidinophenyl)-1,3-dioxolane
Materials:
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2-(3-Bromophenyl)-1,3-dioxolane
-
Pyrrolidine
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Palladium(II) acetate (Pd(OAc)₂)
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2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar phosphine ligand
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
Procedure:
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In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).
-
Add anhydrous toluene and stir for 10 minutes.
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Add 2-(3-bromophenyl)-1,3-dioxolane (1.0 eq), pyrrolidine (1.2 eq), and NaOtBu (1.4 eq).
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(3-Pyrrolidinophenyl)-1,3-dioxolane.
Deprotection of the Dioxolane
Materials:
-
2-(3-Pyrrolidinophenyl)-1,3-dioxolane
-
Acetone
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(3-Pyrrolidinophenyl)-1,3-dioxolane in acetone in a round-bottom flask.
-
Add 2M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
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Neutralize the reaction with saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(pyrrolidin-1-yl)benzaldehyde.
Conclusion
2-(3-Pyrrolidinophenyl)-1,3-dioxolane represents a molecule with significant untapped potential in the realm of medicinal chemistry and organic synthesis. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, properties, and potential applications. The detailed experimental protocols, grounded in established and reliable chemical transformations, offer a practical starting point for researchers to synthesize and explore the utility of this promising chemical entity. As the demand for novel molecular scaffolds continues to grow in the pharmaceutical industry, the strategic design and synthesis of compounds like 2-(3-Pyrrolidinophenyl)-1,3-dioxolane will undoubtedly play a pivotal role in the discovery of next-generation therapeutics.
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